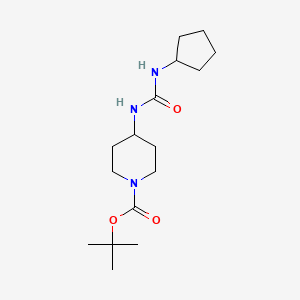
tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H29N3O3 . It has a molecular weight of 311.42 . This compound is also known as compound 25.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclopentyl group (a five-membered ring), a ureido group (NH2-CO-NH2), and a tert-butyl group .Scientific Research Applications
Synthesis and Intermediate Role in Drug Development
Tert-butyl 4-(3-cyclopentylureido)piperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. For instance, it's used in the creation of crizotinib, an important cancer medication. The synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and is confirmed by mass spectrometry and NMR spectrum analysis, achieving a total yield of about 49.9% (Kong et al., 2016).
Role in the Synthesis of Key Pharmaceutical Intermediates
This compound is also a key intermediate in the synthesis of Vandetanib, a drug used for certain types of cancer. The synthesis from piperidin-4-ylmethanol involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015).
Application in Anticancer Drug Synthesis
Furthermore, it's an important intermediate for small molecule anticancer drugs. A high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was established, which is crucial for the development of various anticancer drugs (Zhang et al., 2018).
Versatility in Drug Synthesis
This compound's versatility is highlighted in the synthesis of diverse piperidine derivatives, which are promising synthons for various pharmaceutical applications. For example, tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates show potential in the preparation of various derivatives (Moskalenko & Boev, 2014).
Role in Structural Studies
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, have provided insights into molecular packing and hydrogen bonding, crucial for understanding the structural properties of such compounds (Didierjean et al., 2004).
Properties
IUPAC Name |
tert-butyl 4-(cyclopentylcarbamoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-10-8-13(9-11-19)18-14(20)17-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVDJUOPJODUSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
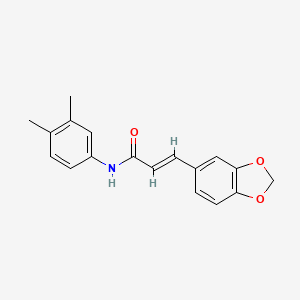
![3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2355774.png)
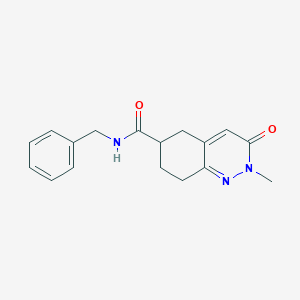



![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2355782.png)
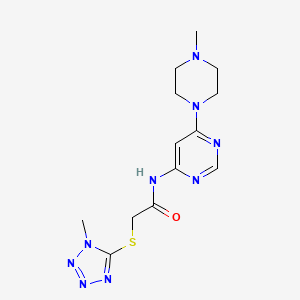

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)
![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)
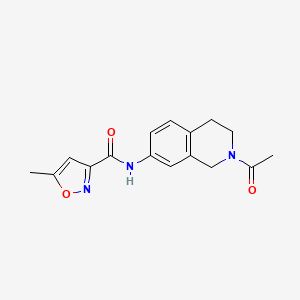
![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)
